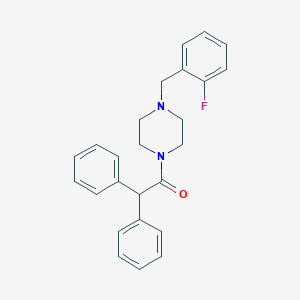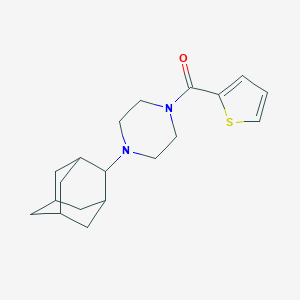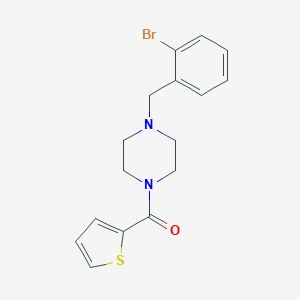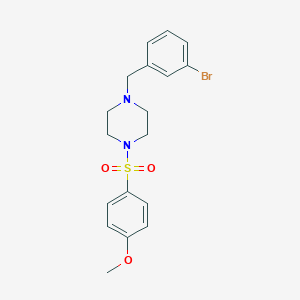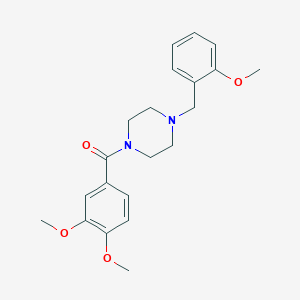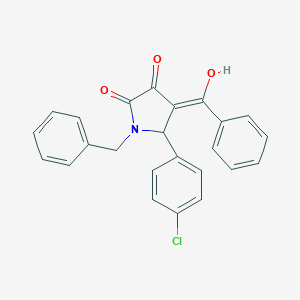
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as C16 or Ro 31-8220, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyrrolone derivatives and has been shown to exhibit a wide range of biological activities.
Wirkmechanismus
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects through the inhibition of PKC activity. PKC is a family of serine/threonine kinases that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one binds to the catalytic domain of PKC and prevents its activation, thereby inhibiting downstream signaling pathways that are involved in the development and progression of cancer and other diseases.
Biochemical and Physiological Effects
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and regulation of immune cell activity. In cancer cells, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth and survival of tumor cells by inducing cell cycle arrest and apoptosis. In neuronal cells, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to reduce oxidative stress and inflammation, thereby protecting against neuronal damage. In immune cells, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to regulate the activity of T cells and macrophages, leading to the suppression of autoimmune responses.
Vorteile Und Einschränkungen Für Laborexperimente
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments, including its high potency and specificity for PKC inhibition, as well as its ability to penetrate cell membranes and enter the cytoplasm. However, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid adverse effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, including its use in combination therapy for cancer and other diseases, its application in drug delivery systems, and its use as a tool for studying PKC signaling pathways. Additionally, further research is needed to elucidate the precise mechanisms of action of 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one and to identify potential side effects and safety concerns.
Synthesemethoden
The synthesis of 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-chlorobenzaldehyde with benzylamine in the presence of acetic acid and sodium acetate to form 4-benzylidene-4-chlorobenzylamine. This intermediate is then reacted with ethyl acetoacetate and acetic anhydride to yield the final product, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one.
Wissenschaftliche Forschungsanwendungen
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in the development and progression of cancer. 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential neuroprotective effects, as it has been shown to reduce the damage caused by ischemia and oxidative stress in neuronal cells. In immunology, 4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to regulate the activity of immune cells, such as T cells and macrophages, and has been studied for its potential use in the treatment of autoimmune diseases.
Eigenschaften
Produktname |
4-benzoyl-1-benzyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C24H18ClNO3 |
Molekulargewicht |
403.9 g/mol |
IUPAC-Name |
(4Z)-1-benzyl-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18ClNO3/c25-19-13-11-17(12-14-19)21-20(22(27)18-9-5-2-6-10-18)23(28)24(29)26(21)15-16-7-3-1-4-8-16/h1-14,21,27H,15H2/b22-20- |
InChI-Schlüssel |
WEPMCFQEMARPTC-XDOYNYLZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN2C(/C(=C(\C3=CC=CC=C3)/O)/C(=O)C2=O)C4=CC=C(C=C4)Cl |
SMILES |
C1=CC=C(C=C1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B248745.png)

![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)


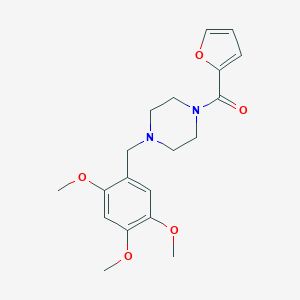
![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
